5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Description

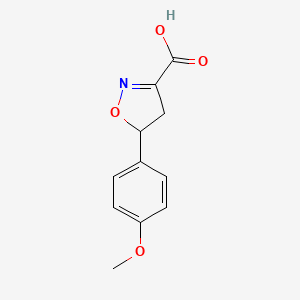

5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a dihydroisoxazole derivative characterized by a 4,5-dihydroisoxazole core substituted with a 4-methoxyphenyl group at position 5 and a carboxylic acid moiety at position 3 (Figure 1). The compound’s molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol (calculated). It is commercially available through suppliers like CymitQuimica, with pricing varying by quantity (e.g., 100 mg for €168.00 and 10 g for €1,826.00) .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)10-6-9(11(13)14)12-16-10/h2-5,10H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBZRFUYAIZNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an oxime and a chlorinating agent, with an alkene. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoxazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of isoxazole compounds, including 5-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid, exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole demonstrated significant efficacy against multiple types of cancer cells, suggesting that the methoxy group may enhance its biological activity .

Mechanisms of Action

The mechanisms through which these compounds exert their effects often involve the modulation of specific biological pathways. For example, the interaction with enzymes or receptors can lead to altered signaling pathways that promote cell death in tumor cells. Detailed studies on binding affinities and molecular interactions are essential for understanding these mechanisms .

Biological Research

Enzymatic Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. Isoxazole derivatives have shown effectiveness in targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes and cancer progression. The inhibition of these enzymes could provide therapeutic benefits in treating inflammatory diseases and cancers .

Synthesis of Novel Compounds

The synthesis of this compound often involves cycloaddition reactions of nitrile oxides with alkenes or acrylamides. This synthetic route allows for the creation of a variety of isoxazole derivatives that may possess enhanced biological activities or novel properties .

Material Science

Polymer Chemistry

In material science, the unique properties of isoxazole compounds make them suitable for incorporation into polymer matrices. Their ability to interact with other chemical species can enhance the thermal stability and mechanical properties of polymers. Research into the incorporation of this compound into polymeric systems is ongoing, focusing on improving material performance for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Commercial Data for 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic Acid and Analogs

Key Differences and Implications

The fluoro substituent (4-F) in the fluorophenyl analog introduces electronegativity, which may alter binding affinities in pharmaceutical contexts .

Functional Group Modifications: The amide derivative () replaces the carboxylic acid with an amide group, significantly altering hydrogen-bonding capacity and metabolic stability. Its larger molecular weight (301.30 g/mol) may affect bioavailability . The non-dihydro isoxazole analog () lacks the dihydro ring structure, reducing conformational flexibility and possibly altering reactivity .

Commercial Accessibility :

Biological Activity

5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H13NO4

- CAS Number : 508182-19-2

Research indicates that compounds similar to 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole derivatives can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT has implications for cancer and metabolic disorders due to its role in cellular metabolism and energy homeostasis .

Antitumor Activity

Several studies have highlighted the potential antitumor properties of this compound. For instance, derivatives of this compound have shown significant antiproliferative effects against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 0.15 |

| MCF7 (Breast Cancer) | 0.25 |

| HeLa (Cervical Cancer) | 0.30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated moderate antibacterial effects against Gram-positive bacteria and fungi .

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Case Studies

- Inhibition of NAMPT : A study demonstrated that derivatives of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole effectively inhibited NAMPT activity in vitro, leading to reduced proliferation of cancer cells .

- Antiproliferative Effects : Another investigation reported that this compound exhibited significant growth inhibition in multiple cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Research into the antimicrobial properties of this compound revealed its effectiveness against several pathogenic strains, suggesting potential applications in treating infections .

Q & A

Q. What are the recommended storage and handling protocols for 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid to ensure chemical stability?

- Methodological Answer: Store the compound in airtight, light-resistant containers under dry conditions at room temperature (20–25°C). Avoid prolonged exposure to humidity, heat (>30°C), or direct sunlight, as these factors may induce hydrolysis or photodegradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory to prevent dermal exposure. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. What synthetic methodologies are typically used to prepare this compound?

- Methodological Answer: A common approach involves cyclocondensation of 4-methoxyphenyl-substituted nitrile oxides with β-keto esters under [3+2] cycloaddition conditions. For example, reacting 4-methoxybenzaldehyde-derived nitrile oxide with ethyl acetoacetate in the presence of a base (e.g., triethylamine) yields the dihydroisoxazole core. Subsequent hydrolysis of the ester group using aqueous NaOH or HCl generates the carboxylic acid derivative .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; dihydroisoxazole ring protons at δ 4.5–5.5 ppm).

- FT-IR: Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹; isoxazole ring C=N at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+H]⁺ or [M−H]⁻ ions).

- X-ray Crystallography: Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its physicochemical properties and bioactivity?

- Methodological Answer: Single-crystal X-ray diffraction reveals planar aromatic systems and hydrogen-bonded dimers via carboxylic acid groups, which enhance thermal stability and solubility in polar solvents. The dihydroisoxazole ring’s puckered conformation may sterically hinder interactions with enzymatic active sites, necessitating molecular docking simulations to predict binding affinities .

Q. What experimental strategies can address contradictions in reported biological activity data for isoxazole derivatives?

- Methodological Answer:

- Dose-Response Studies: Validate bioactivity thresholds using standardized assays (e.g., IC₅₀ determinations in enzyme inhibition assays).

- Metabolic Stability Tests: Assess hepatic microsomal stability to rule out rapid degradation as a cause of variability.

- Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., halogenated phenyl groups) to isolate structure-activity relationships (SAR) .

Q. How do substituent modifications on the methoxyphenyl group alter the compound’s solubility and reactivity?

- Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase acidity of the carboxylic acid (lower pKa) and reduce solubility in nonpolar solvents.

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Enhance π-π stacking interactions in the solid state, affecting crystallization behavior.

- Polar Probes: Use Hansen solubility parameters (HSPs) to optimize solvent systems for recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.